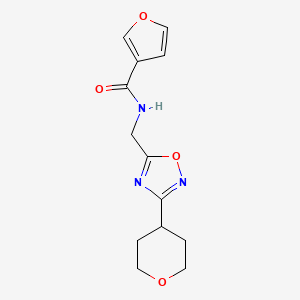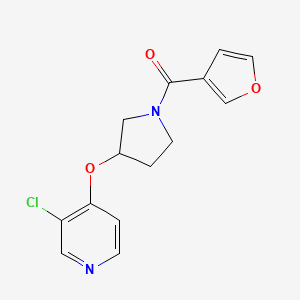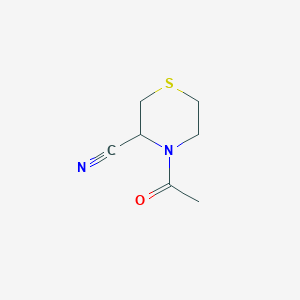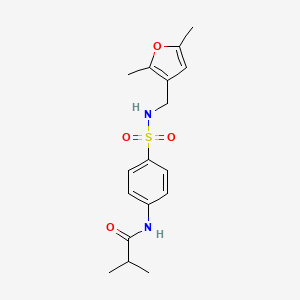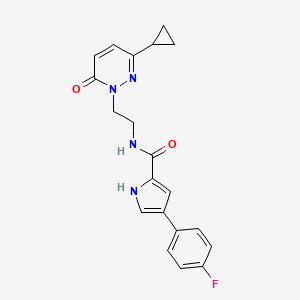
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic organic molecule of interest in medicinal chemistry. This compound's unique structure, combining elements of pyridazinone, fluorophenyl, and pyrrole groups, contributes to its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide generally involves multi-step processes including:
Formation of the pyridazinone core by cyclizing appropriate precursors.
Introduction of the fluorophenyl group through electrophilic substitution.
Coupling the pyrrole derivative via an amidation reaction to form the final structure.
Industrial Production Methods
Industrial production involves scaling up these processes with optimized conditions to ensure high yield and purity. This includes meticulous control of reaction temperature, solvent choice, and reaction times to maintain consistency across batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The pyrrole ring can undergo oxidation, which may alter its pharmacological properties.
Reduction: Hydrogenation of the pyridazinone moiety to the corresponding hydroxy derivative.
Substitution: The fluorophenyl group can participate in various nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidizing the pyrrole ring.
Reducing Agents: For example, lithium aluminum hydride for reducing the pyridazinone.
Substituents: Nucleophiles like alkoxides in the presence of a base for aromatic substitution.
Major Products
Depending on the reaction conditions, these reactions can lead to derivatives that could possess varied biological activities, highlighting the compound's versatility in medicinal chemistry.
Scientific Research Applications
This compound is of interest in various fields:
Chemistry: Utilized as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic properties in treating various diseases.
Industry: Employed in developing novel materials with specific desired properties.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: Binding to specific receptors or enzymes, modifying their activity.
Pathways Involved: Interacting with signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxamide: Similar in structure but has a chlorine atom instead of a fluorine, which could affect its reactivity and biological activity.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-methylphenyl)-1H-pyrrole-2-carboxamide: Featuring a methyl group in place of the fluorophenyl, this compound may show distinct pharmacokinetic properties.
Uniqueness
The presence of the fluorophenyl group in N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide provides it with unique electronic and steric properties that influence its interaction with biological targets, setting it apart from its analogs.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-16-5-3-13(4-6-16)15-11-18(23-12-15)20(27)22-9-10-25-19(26)8-7-17(24-25)14-1-2-14/h3-8,11-12,14,23H,1-2,9-10H2,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWAAIBZQKBIHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
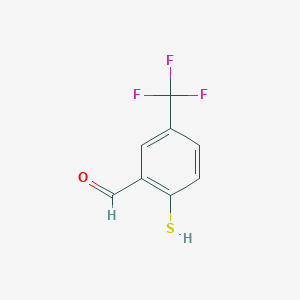

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380859.png)
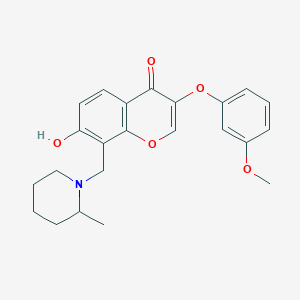
![2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2380862.png)

![3-[3-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B2380864.png)
![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride](/img/structure/B2380865.png)
